![molecular formula C17H11N3O2 B1194385 N-[4-(2-Benzimidazolyl)phenyl]maleimide CAS No. 27030-97-3](/img/structure/B1194385.png)
N-[4-(2-Benzimidazolyl)phenyl]maleimide
Overview
Description
N-[4-(2-Benzimidazolyl)phenyl]maleimide is a chemical compound known for its application as a fluorescent probe. It features an excitation maximum at 315 nm and an emission maximum at 360 nm . This compound is particularly useful in the detection and quantification of thiol compounds due to its fluorescence properties .
Mechanism of Action
Target of Action
N-[4-(2-Benzimidazolyl)phenyl]maleimide is a potent fluorescent probe . Its primary targets are thiol compounds . Thiol compounds, also known as mercaptans, are organic compounds that contain a sulfur-hydrogen (–SH) functional group. They play a crucial role in biological systems, participating in various enzymatic reactions and maintaining the redox state of proteins.
Mode of Action
The compound interacts with its targets (thiol compounds) through a process known as fluorometry . Fluorometry is a type of spectroscopy which measures the intensity of fluorescent light emitted by a sample upon excitation. This compound has an excitation maximum of 315 nm and an emission maximum of 360 nm . When it interacts with thiol compounds, it emits light at these wavelengths, allowing for the detection and quantification of thiol compounds.
Result of Action
The primary result of the action of this compound is the detection and quantification of thiol compounds . By emitting light at specific wavelengths when interacting with these compounds, it allows researchers to measure their concentration in a sample. This can be particularly useful in studying the role of thiol compounds in various biological processes and disease states.
Biochemical Analysis
Biochemical Properties
N-[4-(2-Benzimidazolyl)phenyl]maleimide plays a crucial role in biochemical reactions, particularly in the detection and analysis of thiol groups in proteins. It interacts with thiol-containing biomolecules through a Michael addition reaction, forming a stable thioether bond . This interaction is essential for studying protein structure and function, as well as for labeling and detecting thiol groups in various biochemical assays .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modifying thiol groups in proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used to study the effects of thiol modification on Na+,K±ATPase activity, revealing a reduction in enzyme activity and changes in cellular ion transport .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thiol groups in proteins. The compound binds covalently to thiol groups through a Michael addition reaction, leading to the formation of a stable thioether bond . This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation and reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of thiol modification and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively label and detect thiol groups without causing significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and disruption of cellular processes . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical modification without causing harm to the cells or tissues .
Metabolic Pathways
This compound is involved in metabolic pathways related to thiol modification and protein labeling. It interacts with enzymes and cofactors that facilitate the Michael addition reaction, leading to the formation of stable thioether bonds . This interaction can affect metabolic flux and metabolite levels, particularly in pathways involving thiol-containing biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its efficacy in labeling and detecting thiol groups in various biochemical assays .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on thiol-containing proteins . This localization is essential for studying the spatial dynamics of protein modification and its impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Benzimidazolyl)phenyl]maleimide typically involves the reaction of 4-(2-benzimidazolyl)aniline with maleic anhydride. The reaction is carried out in a suitable solvent, such as acetic acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Benzimidazolyl)phenyl]maleimide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the maleimide group.
Addition Reactions: The maleimide group can also undergo addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The benzimidazole moiety can be involved in redox reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Addition Reactions: Reagents such as thiols and amines are used, often under mild conditions to prevent decomposition of the maleimide group.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, reaction with thiols results in the formation of thioether derivatives, while reaction with amines yields amide derivatives .
Scientific Research Applications
N-[4-(2-Benzimidazolyl)phenyl]maleimide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzimidazolyl)maleimide
- N-(4-Benzimidazolyl)maleimide
- N-(2-Benzimidazolyl)phenylmaleimide
Uniqueness
N-[4-(2-Benzimidazolyl)phenyl]maleimide is unique due to its specific fluorescence properties, which make it particularly suitable for the detection of thiol compounds. Its excitation and emission maxima are distinct, providing a clear and strong fluorescent signal . Additionally, the presence of the benzimidazole moiety enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-15-9-10-16(22)20(15)12-7-5-11(6-8-12)17-18-13-3-1-2-4-14(13)19-17/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDOXVCRXDAVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067274 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27030-97-3 | |
| Record name | 1-[4-(1H-Benzimidazol-2-yl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27030-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-(2-Benzimidazolyl)phenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027030973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(1H-benzimidazol-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(1H-benzimidazol-2-yl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-(2-BENZIMIDAZOLYL)PHENYL)MALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464U78G56E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



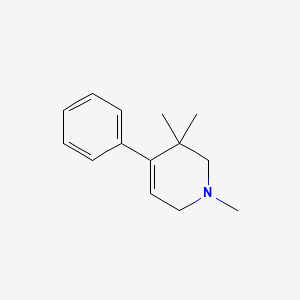


![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-(2,4,4-trimethyl-3-oxido-1,3-oxazolidin-2-yl)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194310.png)


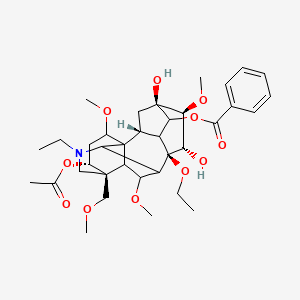
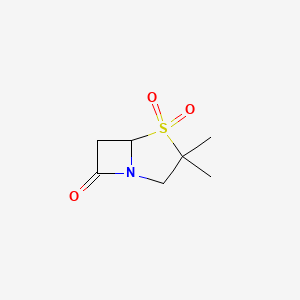
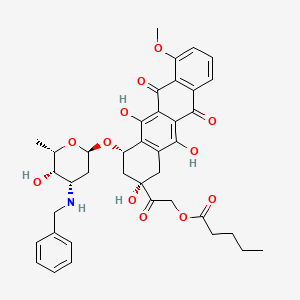
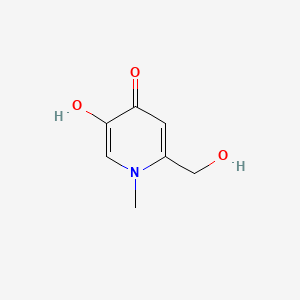

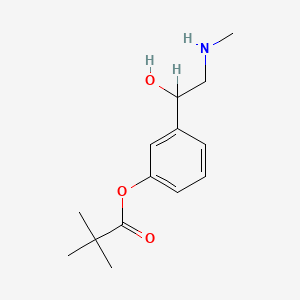
![2-(4-Hydroxyphenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1194325.png)
